molecular formula C36H44N2O18 B15130076 4-Methylumbelliferyl B-D-chitobiose peracetate

4-Methylumbelliferyl B-D-chitobiose peracetate

Cat. No.: B15130076
M. Wt: 792.7 g/mol
InChI Key: OZQAXINUAWYDOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl B-D-chitobiose peracetate typically involves the acetylation of 4-methylumbelliferyl B-D-chitobiose. The reaction conditions often include the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the complete acetylation of the hydroxyl groups on the chitobiose moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl B-D-chitobiose peracetate primarily undergoes hydrolysis reactions. When exposed to chitinase enzymes, the compound is hydrolyzed to release 4-methylumbelliferone, which is fluorescent . This reaction is commonly used in enzymatic assays to measure chitinase activity.

Common Reagents and Conditions

The hydrolysis of this compound typically requires the presence of chitinase enzymes. The reaction is carried out in aqueous buffer solutions at optimal pH and temperature conditions for the enzyme activity .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl B-D-chitobiose peracetate involves its hydrolysis by chitinase enzymes. The enzyme cleaves the glycosidic bond in the chitobiose moiety, releasing 4-methylumbelliferone . This fluorescent product can be easily detected and quantified, making it a valuable tool in enzymatic assays.

Comparison with Similar Compounds

4-Methylumbelliferyl B-D-chitobiose peracetate is unique in its ability to serve as a fluorogenic substrate for chitinase enzymes. Similar compounds include:

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic hydrolysis, but they differ in the specific enzymes they target and the types of glycosidic bonds they cleave .

Properties

Molecular Formula

C36H44N2O18

Molecular Weight

792.7 g/mol

IUPAC Name

[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C36H44N2O18/c1-15-11-28(46)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)39)34(51-22(8)45)32(27(54-35)14-48-19(5)42)56-36-30(38-17(3)40)33(50-21(7)44)31(49-20(6)43)26(55-36)13-47-18(4)41/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,39)(H,38,40)

InChI Key

OZQAXINUAWYDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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